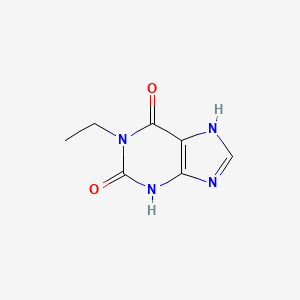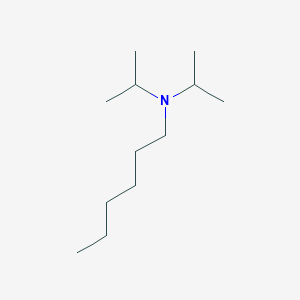
N,N-Di(propan-2-yl)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di(propan-2-yl)hexan-1-amine is a tertiary amine with the molecular formula C12H27N. This compound is characterized by the presence of two isopropyl groups and a hexyl chain attached to the nitrogen atom. Tertiary amines like this compound are known for their applications in organic synthesis and industrial processes due to their basicity and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Di(propan-2-yl)hexan-1-amine can be synthesized through the alkylation of diisopropylamine with hexyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diisopropylamine, followed by the addition of hexyl bromide or hexyl chloride to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Purification is often achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: N,N-Di(propan-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the amine to its corresponding amine-borane complexes using borane reagents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Borane reagents.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine-borane complexes.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
N,N-Di(propan-2-yl)hexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a non-nucleophilic base in organic synthesis, particularly in amide coupling reactions.
Biology: The compound can be used as a reagent in the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Di(propan-2-yl)hexan-1-amine involves its basicity and steric properties. The nitrogen atom, with its lone pair of electrons, can react with electrophiles. the steric hindrance provided by the isopropyl groups limits the reactivity to smaller electrophiles. This makes the compound an effective proton scavenger in various chemical reactions.
Comparison with Similar Compounds
N,N-Diisopropylethylamine:
Triethylamine: Another tertiary amine with three ethyl groups attached to the nitrogen atom.
Triisopropylamine: A tertiary amine with three isopropyl groups.
Uniqueness: N,N-Di(propan-2-yl)hexan-1-amine is unique due to its combination of steric hindrance and a longer alkyl chain, which can influence its solubility and reactivity compared to other tertiary amines. This makes it particularly useful in specific synthetic applications where both steric and electronic factors are crucial.
Properties
CAS No. |
102940-09-0 |
|---|---|
Molecular Formula |
C12H27N |
Molecular Weight |
185.35 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)hexan-1-amine |
InChI |
InChI=1S/C12H27N/c1-6-7-8-9-10-13(11(2)3)12(4)5/h11-12H,6-10H2,1-5H3 |
InChI Key |
OENLNEZGRPNQDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


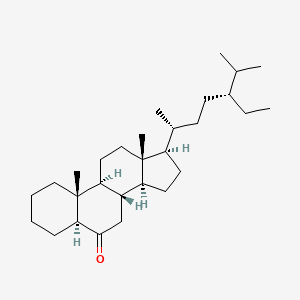
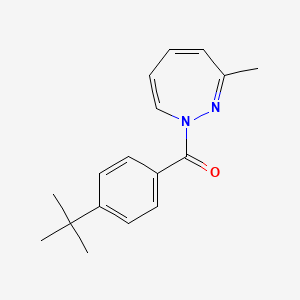
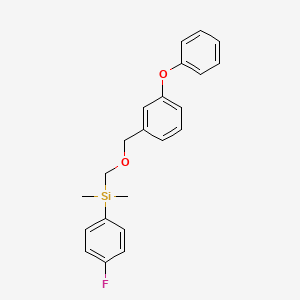
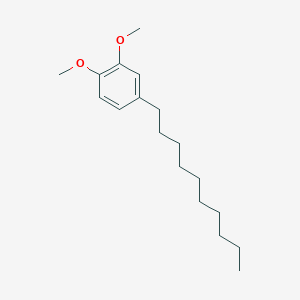
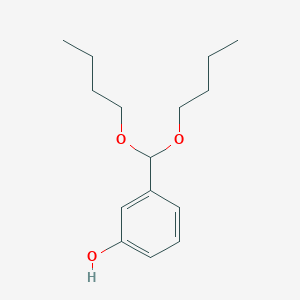
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)

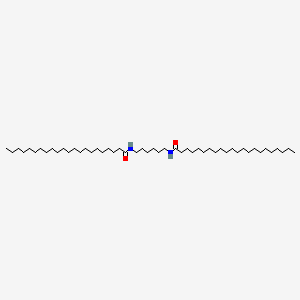
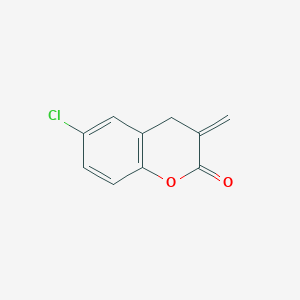
![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)
![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)
arsanium bromide](/img/structure/B14342323.png)
![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)
